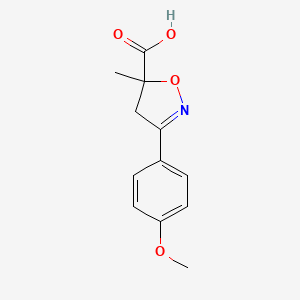

3-(4-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

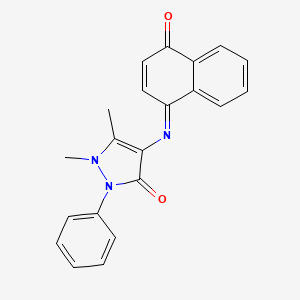

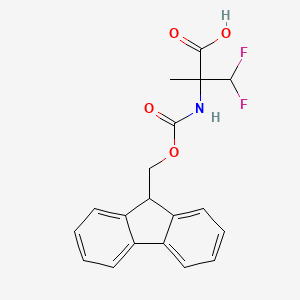

The compound is a derivative of isoxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The “4-Methoxyphenyl” part suggests the presence of a phenyl (benzene) ring with a methoxy (-OCH3) group attached. The “5-methyl” indicates a methyl group (-CH3) attached to the fifth carbon of the isoxazole ring .

Molecular Structure Analysis

The molecular structure would likely consist of an isoxazole ring connected to a phenyl ring via a propionic acid chain. The phenyl ring would have a methoxy group attached, and the isoxazole ring would have a methyl group attached .Chemical Reactions Analysis

Isoxazole derivatives can undergo a variety of chemical reactions, including cycloaddition, nucleophilic substitution, and electrophilic addition . The presence of the methoxy group might influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, carboxylic acids like propionic acid are generally polar and can form hydrogen bonds, which would influence the compound’s solubility and boiling point .Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Cancer Research .

Summary of the Application

A hybrid compound of chalcone-salicylate, which includes a 3-(4-Methoxyphenyl) component, has been synthesized and studied for its potential against breast cancer .

Methods of Application or Experimental Procedures

The compound was synthesized using a linker mode approach under reflux condition . Its structure was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . A computational approach was also applied through molecular docking and MD simulation to explore its potency against breast cancer .

Results or Outcomes

The results of the molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol) . It can be predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate .

Application in Male Infertility Treatment

Specific Scientific Field

This application falls under the field of Reproductive Medicine .

Summary of the Application

3-(4-Methoxyphenyl) acrylic acid has been studied for its potential use in the prevention of oxidative testicular dysfunction .

Results or Outcomes

The results of the study suggest that 3-(4-Methoxyphenyl) acrylic acid could be a good product in developing a medication to alleviate male infertility .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-12(11(14)15)7-10(13-17-12)8-3-5-9(16-2)6-4-8/h3-6H,7H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOJUIXBGNUDBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)C2=CC=C(C=C2)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2793265.png)

![3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2793270.png)

![1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-2-methylpiperidine](/img/structure/B2793272.png)

![4-(cyclohex-3-en-1-yl)-2-(ethylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2793273.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2793277.png)

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2793278.png)

![8-(Bromomethyl)dispiro[3.1.36.14]decane](/img/structure/B2793279.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2793280.png)

![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2793281.png)